(4-(1,2,2-Triphenylvinyl)phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEYZDXHHMETHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,2,2 Triphenylvinyl Phenyl Methanamine and Its Precursors
Strategic Approaches to Constructing the Triphenylvinyl Core
The tetraphenylethylene (B103901) (TPE) framework is renowned for its unique aggregation-induced emission (AIE) properties. Its synthesis, however, presents challenges due to the steric hindrance around the central double bond.
Carbon-Carbon Bond Formation Strategies (e.g., McMurry Coupling Analogues)
The McMurry coupling reaction stands as a cornerstone in the synthesis of sterically demanding alkenes, including tetraphenylethylene and its derivatives. wikipedia.orgresearchgate.net This reductive coupling of two ketone or aldehyde molecules is typically mediated by a low-valent titanium species, generated in situ from titanium chlorides like TiCl₃ or TiCl₄ and a reducing agent such as zinc powder, LiAlH₄, or a zinc-copper couple. wikipedia.org The reaction is commonly performed in an inert atmosphere using a solvent like tetrahydrofuran (B95107) (THF), which helps to solubilize the intermediate complexes. wikipedia.orgnih.gov
The mechanism of the McMurry reaction is generally understood to proceed in two main stages. Initially, a single-electron transfer from the low-valent titanium to the carbonyl groups leads to the formation of ketyl radicals. These radicals then dimerize to form a pinacolate (1,2-diolate) intermediate, which is coordinated to the titanium. The second stage involves the deoxygenation of this pinacolate by the oxophilic titanium species to yield the final alkene. wikipedia.org
For the synthesis of asymmetrically substituted TPEs, a mixed McMurry coupling approach can be employed, where two different ketones are used as starting materials. The statistical nature of this coupling often leads to a mixture of products, including the desired unsymmetrical alkene and the two corresponding symmetrical homocoupling products, necessitating careful purification.
Table 1: Representative Conditions for McMurry Coupling to form Tetraphenylethylene Derivatives
| Precursor(s) | Reagents | Solvent | Temperature | Yield | Reference |
| Benzophenone (B1666685) | TiCl₄, Zn | THF | Reflux | High | wikipedia.org |
| Substituted Benzophenones | TiCl₃, LiAlH₄ | THF | Reflux | Variable | wikipedia.org |
| Aromatic dialdehydes | Ti(O-i-Pr)₄/Me₃SiCl/Mg | THF | Room Temp. | Moderate to Good | researchgate.net |
This table presents generalized conditions. Specific yields and reaction times can vary significantly based on the substrates and specific low-valent titanium system used.
Stereochemical Control in Olefin Synthesis
A significant challenge in the synthesis of tetrasubstituted alkenes like (4-(1,2,2-Triphenylvinyl)phenyl)methanamine is the control of stereochemistry around the central double bond, leading to the formation of E and Z isomers. The McMurry coupling reaction often yields a mixture of these stereoisomers, and their separation can be difficult due to their similar physical properties. nih.gov The ratio of the isomers formed can be influenced by the specific reaction conditions and the nature of the substituents on the aromatic rings. The development of stereoselective methods for the synthesis of tetrasubstituted alkenes is an active area of research, with strategies often involving multi-step sequences with carefully controlled introduction of substituents.
Installation and Derivatization of the Phenylmethanamine Moiety
Once the functionalized tetraphenylethylene core is established, the subsequent introduction of the phenylmethanamine group is a critical step. This is often achieved through the transformation of a precursor functional group, such as an aldehyde or a nitrile, located on one of the phenyl rings of the TPE scaffold.
A common precursor for the synthesis of this compound is 4-(1,2,2-triphenylvinyl)benzaldehyde (B2719658). This intermediate can be synthesized through various cross-coupling reactions, such as the Suzuki coupling of a suitable brominated tetraphenylethylene derivative with 4-formylphenylboronic acid.
Benzylic C-N Bond Functionalization Approaches
Direct functionalization of a benzylic C-H bond to a C-N bond presents an atom-economical approach to synthesizing benzylic amines. Recent advancements in catalysis have enabled such transformations under various conditions. For instance, visible light photoredox catalysis has been utilized for the cross-dehydrogenative coupling of benzylic C-H bonds with nitrogen-containing nucleophiles. rsc.org Another approach involves the use of copper catalysis to achieve benzylic C-H isocyanation, with the resulting isocyanate being a versatile intermediate for the synthesis of ureas and other amine derivatives. mdpi.com While these methods offer innovative routes, their application to complex substrates like tetraphenylethylene derivatives requires careful optimization to ensure selectivity and avoid side reactions.
Reductive Amination Pathways
Reductive amination is a widely employed and reliable method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. researchgate.netresearchgate.net This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
In the context of synthesizing this compound, the precursor 4-(1,2,2-triphenylvinyl)benzaldehyde can be reacted with ammonia (B1221849) or an ammonia equivalent. The resulting imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. researchgate.net The choice of solvent and the use of acid or base catalysts can significantly influence the reaction rate and yield.
Table 2: Common Reagents for Reductive Amination
| Carbonyl Substrate | Amine Source | Reducing Agent | Typical Solvent | Catalyst (if any) |
| Aldehyde | Ammonia, Ammonium salt | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | - |
| Aldehyde | Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Acetic Acid |
| Ketone | Ammonia, Primary or Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Acetic Acid |
This table provides a general overview of common reagent combinations for reductive amination.
A specific experimental approach involves dissolving the TPE-aldehyde in a suitable solvent, followed by the addition of an ammonia source and the reducing agent. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), and the final product is isolated and purified using standard laboratory procedures like column chromatography.
Multi-Component Reactions for Benzylic Amine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules. rsc.orgbeilstein-journals.org Several MCRs are known for the synthesis of benzylic amines. For example, a Mannich-like reaction involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc, allows for the synthesis of tertiary benzylic amines. rsc.org While highly efficient, the direct application of MCRs to the synthesis of this compound would require a carefully designed TPE-containing building block that can participate in the desired reaction cascade without undergoing unwanted side reactions.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of complex, highly functionalized organic molecules such as this compound requires meticulous optimization of reaction conditions to achieve desired yields and purity. The molecular architecture, characterized by the sterically hindered tetraphenylethylene (TPE) core, presents unique challenges in introducing the reactive methanamine group. nih.gov Methodologies must be carefully selected to control selectivity and ensure the integrity of the core structure, which is responsible for the valuable aggregation-induced emission (AIE) properties often found in TPE derivatives. nih.govnih.gov
Catalytic Systems for Amine Functionalization
The introduction of an amine functionality onto an aromatic scaffold can be achieved through various catalytic pathways. For a precursor such as (4-(1,2,2-triphenylvinyl)phenyl)carbaldehyde, modern catalytic methods offer mild and efficient routes to the target primary amine. Key approaches include transition metal catalysis and photoredox catalysis.
Transition Metal Catalysis
Transition metal-based catalysts are widely employed for reductive amination, a process that converts aldehydes or ketones into amines. Cobalt-containing composites, for instance, have proven effective in the catalytic amination of aromatic aldehydes in the presence of hydrogen gas. mdpi.com These systems offer an alternative to precious metal catalysts like palladium. mdpi.com The reaction typically involves the formation of a Schiff base intermediate from the aldehyde and an amine source, followed by catalytic hydrogenation. To obtain the primary amine, this compound, a protected ammonia equivalent or a subsequent deprotection step would be necessary.
Table 1: Comparison of Catalytic Systems for Amine Functionalization
| Catalytic System | Catalyst Examples | General Mechanism | Advantages | Challenges/Considerations |
|---|---|---|---|---|
| Transition Metal Catalysis | Cobalt-based composites, Palladium complexes mdpi.com | Reductive amination of a precursor aldehyde via Schiff base formation and hydrogenation. mdpi.com | High efficiency and yields, well-established methodologies. | Often requires high pressure/temperature; potential for metal contamination in the final product. mdpi.com |
| Photoredox Catalysis | Ruthenium or Iridium complexes (e.g., Ru(bpy)3Cl2), Organic dyes (e.g., phenoxazines) beilstein-journals.orgsigmaaldrich.com | Single-electron transfer (SET) to generate radical intermediates under visible light irradiation. beilstein-journals.orgnih.govnih.gov | Mild reaction conditions (room temperature, visible light), high functional group tolerance, environmentally friendly. beilstein-journals.orgsigmaaldrich.com | Requires a suitable chromophore; reaction quantum yields can vary. |
Photoredox Catalysis
Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to facilitate reactions under exceptionally mild conditions. beilstein-journals.orgsigmaaldrich.com This strategy relies on a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process to generate highly reactive radical intermediates. nih.govbeilstein-journals.org For the synthesis of the target compound, a photoredox-mediated pathway could involve the functionalization of a TPE derivative. For example, a C(sp³)–H bond adjacent to the aromatic ring could be functionalized, or a coupling reaction could be initiated from a halogenated TPE precursor. The use of organic photoredox catalysts offers a sustainable and cost-effective alternative to precious metal-based systems. sigmaaldrich.com
Regioselectivity and Chemoselectivity Considerations in Synthesis
Achieving high selectivity is paramount in the synthesis of asymmetrically substituted TPEs to avoid the formation of complex isomeric mixtures and ensure the desired final product.
Regioselectivity
Regioselectivity refers to the control of where on a molecule a chemical reaction occurs. For this compound, the aminomethyl group must be installed specifically at the para-position of one of the four phenyl rings. This is typically not achieved by direct functionalization of the parent TPE molecule, which would likely lead to a mixture of products. Instead, regiocontrol is established by using a pre-functionalized starting material in a key coupling reaction. The McMurry coupling, which forms the central carbon-carbon double bond from two ketone precursors, is a common method for synthesizing the TPE core. nih.gov By using a mixture of benzophenone and a benzophenone derivative already containing the desired functionality (or a precursor) at the 4-position, the synthesis can be directed towards the target structure, although this can still produce a statistical mixture of homo- and cross-coupled products. A more controlled, multi-step approach is often preferred.
Chemoselectivity
Chemoselectivity is the ability to react with one functional group in the presence of others. The TPE scaffold contains multiple potentially reactive sites, including the numerous aromatic C-H bonds and the central C=C double bond. Catalytic systems are often highly chemoselective, enabling the targeted modification of one site while leaving others untouched. For instance, in a potential late-stage functionalization, conditions for amination must be chosen to be compatible with the vinyl group, which could otherwise undergo addition or polymerization reactions. Base-promoted amination of aryl halides has been shown to occur exclusively at the carbon-halogen bond, leaving other parts of the molecule intact. acs.org Similarly, photoredox catalysis is known for its high functional group tolerance, proceeding under mild conditions that preserve sensitive moieties. nih.gov
Purification and Isolation Techniques for Complex Organic Intermediates
The purification of complex organic intermediates like TPE derivatives is a critical step to ensure the removal of unreacted starting materials, catalysts, and by-products. emu.edu.tr These compounds are often non-volatile solids with variable solubility, necessitating a combination of purification techniques. emu.edu.trreachemchemicals.com
Crystallization
Crystallization is a primary and powerful technique for purifying solid organic compounds. reachemchemicals.com It exploits differences in solubility between the desired compound and impurities.
Recrystallization : This involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the solution (mother liquor). emu.edu.tr
Vapor Diffusion : In this method, a solution of the compound is placed in a chamber with a second solvent (the "anti-solvent") in which the compound is insoluble but the primary solvent is miscible. acs.org Slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility and induces crystallization. acs.org
Solvent Evaporation : This simple method involves allowing the solvent of a saturated solution to evaporate slowly, increasing the concentration of the compound until it crystallizes out. acs.org
Chromatography
Chromatography is a separation technique based on the differential partitioning of components between a stationary phase and a mobile phase. emu.edu.tr
Column Chromatography : This is the most common chromatographic method for preparative scale purification in organic synthesis. The crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. A solvent or mixture of solvents (mobile phase) is then passed through the column, and components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) : For achieving very high levels of purity, preparative HPLC can be employed. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and separation efficiency. researchgate.net
Filtration and Washing
Filtration is a fundamental mechanical method used to separate a solid product from the liquid phase, such as after a reaction or crystallization. emu.edu.trreachemchemicals.com Vacuum filtration is commonly used to speed up the process. Once the solid is isolated on the filter, it is often washed with a small amount of a cold, clean solvent in which the compound is poorly soluble to remove any remaining soluble impurities. youtube.com
Sublimation
For organic compounds that are thermally stable, vacuum sublimation can be an excellent purification method. emu.edu.tr The solid is heated under high vacuum, causing it to transition directly from the solid to the gas phase. The vapor then condenses as a pure solid on a cooled surface, leaving non-volatile impurities behind. researchgate.netacs.org
Table 2: Overview of Purification Techniques for Complex Organic Intermediates
| Technique | Principle of Separation | Primary Application | Advantages | Suitability for TPE Derivatives |
|---|---|---|---|---|
| Crystallization | Differential solubility in a given solvent system at varying temperatures. reachemchemicals.com | Purification of solid compounds. | Can yield highly pure material; scalable. researchgate.net | Excellent, as TPEs are typically crystalline solids. Proper solvent selection is key. |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). emu.edu.tr | Separation of mixtures of compounds with different polarities. | Versatile and widely applicable for most organic compounds. | Very suitable for separating reaction by-products and unreacted starting materials. |
| Filtration & Washing | Mechanical separation of a solid from a liquid. emu.edu.tr | Isolation of a solid product from a solution. | Simple, rapid, and essential for isolating precipitated or crystallized solids. reachemchemicals.com | Essential step after precipitation or crystallization to isolate the final product. |
| Sublimation | Difference in vapor pressure; transition from solid to gas phase under vacuum. emu.edu.tr | Purification of volatile, thermally stable solids. | Solvent-free method, can yield very pure product. researchgate.net | Potentially suitable if the compound is thermally stable and sublimes without decomposition. |
Advanced Structural and Spectroscopic Characterization of 4 1,2,2 Triphenylvinyl Phenyl Methanamine and Its Aggregates
Solid-State Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, atom-level view of a molecule's three-dimensional structure and its arrangement within a crystal lattice. For tetraphenylethylene (B103901) (TPE) derivatives, this technique is crucial for understanding the non-planar, propeller-like conformation that is fundamental to their AIE properties. nih.govnih.gov
In the crystalline state, the (4-(1,2,2-Triphenylvinyl)phenyl)methanamine molecule is expected to adopt a highly twisted conformation due to the steric hindrance between its four phenyl rings. nih.gov SC-XRD analysis would precisely measure the dihedral angles between the phenyl rings and the central ethylene (B1197577) plane, which are key parameters governing the molecule's electronic properties. The analysis also reveals the specific bond lengths and angles throughout the structure.
Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules arrange themselves in the unit cell. This includes the identification of intermolecular interactions such as hydrogen bonds involving the aminomethyl group (-CH₂NH₂) and π-π stacking between the phenyl rings of adjacent molecules. nih.govresearchgate.net These interactions are critical in restricting intramolecular rotations in the aggregated state, a key mechanism for activating the AIE phenomenon. The crystal system, space group, and unit cell dimensions are determined, providing a complete structural fingerprint of the crystalline solid. researchgate.netmdpi.com
Table 1: Representative Crystallographic Data Parameters Obtainable from SC-XRD This table is illustrative and represents typical parameters obtained for similar organic compounds.
| Parameter | Example Value | Description |
| Chemical Formula | C₂₇H₂₃N | The elemental composition of the molecule. |
| Formula Weight | 361.48 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell (e.g., triclinic, monoclinic, orthorhombic). nih.gov |
| Space Group | Pbca | The specific symmetry group of the crystal. nih.gov |
| a, b, c (Å) | 16.8, 12.8, 18.7 | The dimensions of the unit cell axes. researchgate.net |
| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |
| Volume (ų) | 4066 | The volume of the unit cell. researchgate.net |
| Z | 8 | The number of molecules in the unit cell. nih.gov |
| Calculated Density (g/cm³) | 1.18 | The theoretical density of the crystal. |
| Intermolecular Interactions | C-H···π, N-H···N | Specific non-covalent interactions observed in the crystal packing. |
The PXRD pattern is a fingerprint of a specific crystalline phase. tricliniclabs.com By comparing the experimental pattern of a bulk sample to a pattern simulated from single-crystal data, one can confirm that the bulk material consists of the same crystalline phase. The presence of unexpected peaks would indicate impurities or the existence of a different polymorph.
The degree of crystallinity can be inferred from the peak shapes in the diffractogram. Sharp, well-defined peaks are characteristic of a highly crystalline material, whereas broad, diffuse halos indicate the presence of amorphous (non-crystalline) content. researchgate.net This is particularly relevant when studying aggregates of this compound, as the formation process can lead to varying degrees of order. For instance, rapid precipitation might yield amorphous aggregates, while slow aggregation could result in more ordered, crystalline structures, each with distinct PXRD patterns and potentially different photophysical properties.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy probes the energies of molecular vibrations (stretching, bending, twisting), providing detailed information about functional groups, bonding, and intermolecular interactions.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its various structural components.
The primary amine (-NH₂) group gives rise to several distinct vibrations. Typically, two bands corresponding to asymmetric and symmetric N-H stretching are observed in the 3300-3500 cm⁻¹ region. nih.gov An N-H scissoring (bending) vibration is expected around 1600 cm⁻¹. ias.ac.in The spectrum would also feature bands for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the -CH₂- group just below 3000 cm⁻¹, and C=C stretching from the aromatic rings and the vinyl group in the 1450-1600 cm⁻¹ region. nih.gov
FTIR is also sensitive to intermolecular interactions. In the aggregated state, the formation of hydrogen bonds between the -NH₂ groups of neighboring molecules would cause a broadening and a shift to lower wavenumbers of the N-H stretching bands. This provides direct evidence of specific interactions that contribute to the restriction of intramolecular rotation in the solid state. nih.gov
Table 2: Characteristic FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3469, 3379 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) nih.gov |
| 3021 | Aromatic C-H Stretch | Phenyl Rings |
| ~2920, ~2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) |
| 1618 | N-H Scissoring (Bending) | Primary Amine (-NH₂) nih.gov |
| 1512 | Aromatic C=C Stretch | Phenyl Rings nih.gov |
| 823 | C-H Out-of-Plane Bending | para-substituted Phenyl Ring nih.gov |
| 750, 700 | C-H Out-of-Plane Bending | mono-substituted Phenyl Rings nih.gov |
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. While FTIR relies on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key difference is that non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in FTIR.
The Raman spectrum of this compound is expected to be rich in signals from the aromatic rings. A particularly strong band, characteristic of the breathing mode of the phenyl rings, is typically observed around 1000 cm⁻¹. researchgate.net The C=C stretching modes of the central vinyl group and the phenyl rings would also be prominent. acs.org The symmetric N-H stretching mode of the amine group, often weak in IR, can be more readily observed in Raman spectra. researchgate.net
Comparing the Raman spectra of the compound in a dilute solution versus an aggregated state can provide insight into conformational changes. In solution, where the molecule is free to rotate, the spectral bands may be broader. Upon aggregation, the restriction of these motions can lead to a sharpening of the Raman bands and the appearance of new low-frequency modes corresponding to lattice vibrations, providing further evidence of solid-state ordering. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms, primarily ¹H (proton) and ¹³C (carbon).
For this compound, the ¹H NMR spectrum would show distinct signals for each chemically unique proton. The protons on the three unsubstituted phenyl rings and the para-substituted phenyl ring would resonate in the aromatic region, typically between 6.8 and 7.5 ppm. nih.govrsc.org Due to the complex magnetic environment caused by the twisted TPE core, these signals would likely appear as a complex multiplet. The two protons of the benzylic methylene (-CH₂) group would appear as a singlet at approximately 3.75-4.0 ppm. nih.govrsc.org The two protons of the primary amine (-NH₂) group would also produce a singlet, the chemical shift of which can be variable and is dependent on solvent and concentration, but is often observed around 3.5-3.8 ppm. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. It would show a number of signals in the aromatic region (typically 114-145 ppm) corresponding to the 24 carbons of the four phenyl rings and the two carbons of the vinyl C=C double bond. nih.govrsc.org A distinct signal for the benzylic methylene carbon (-CH₂) would be expected in the aliphatic region, around 45-50 ppm.
Table 3: Representative ¹H NMR Chemical Shifts Chemical shifts are relative to TMS and can vary based on solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | Multiplet (m) | 19H | Aromatic Protons (Ar-H) nih.govrsc.org |
| ~3.75 | Singlet (s) | 2H | Methylene Protons (-CH₂) nih.gov |
| ~3.5-3.8 (variable) | Singlet (s) | 2H | Amine Protons (-NH₂) nih.gov |
Table 4: Representative ¹³C NMR Chemical Shifts Chemical shifts are relative to TMS and can vary based on solvent.
| Chemical Shift (δ, ppm) | Assignment |
| ~114 - 145 | Aromatic and Vinyl Carbons (C=C, Ar-C) nih.gov |
| ~45-50 | Methylene Carbon (-CH₂) |
Solid-State NMR (ssNMR) for Understanding Molecular Dynamics and Local Environments in Aggregates
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) is a powerful technique for probing the structure, packing, and molecular dynamics of molecules in the aggregated or solid state. For aggregation-induced emission (AIE) luminogens like this compound, ssNMR is particularly insightful as the luminescent properties are only manifested in the aggregated form.
In the aggregated state, the intramolecular rotations of the phenyl rings are restricted. This restriction is a key factor in the AIE phenomenon. ssNMR techniques, such as ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide information about the local environment and conformation of the molecules within the aggregates.
By analyzing the chemical shifts and line widths in the ssNMR spectra, researchers can deduce information about the polymorphism and packing arrangements of the molecules. nih.gov Different crystalline or amorphous forms will give rise to distinct ssNMR spectra. Furthermore, advanced ssNMR experiments can probe the dynamics of the phenyl rings, providing direct evidence for the restriction of intramolecular rotation upon aggregation, which is fundamental to the AIE mechanism. These studies are critical for establishing a direct correlation between the supramolecular structure in the solid state and the observed photophysical properties.
Morphological Characterization in Aggregated States
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in a suspension. For this compound, DLS is instrumental in characterizing the formation and size of nano-aggregates in solvent mixtures, which is crucial for understanding its AIE behavior.
Typically, the compound is dissolved in a good solvent, such as tetrahydrofuran (B95107) (THF), where it is non-emissive. The progressive addition of a poor solvent, like water, induces the formation of nano-aggregates. DLS measurements taken at different solvent fractions reveal the onset of aggregation and the evolution of the aggregate size.
Research has shown that as the fraction of the poor solvent increases, the average hydrodynamic diameter of the aggregates of TPE derivatives also increases. This growth in particle size is directly correlated with the enhancement of fluorescence intensity.
Table 2: Illustrative DLS Data for TPE-NH₂ Aggregates in a THF/Water Mixture
| Water Fraction (%) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0 | - (Molecularly Dissolved) | - |
| 40 | 80 | 0.25 |
| 60 | 150 | 0.21 |
| 80 | 250 | 0.18 |
| 90 | 350 | 0.15 |
Note: The values presented are illustrative and can vary based on experimental conditions such as concentration and temperature.
The Polydispersity Index (PDI) provides information on the breadth of the size distribution. A lower PDI value indicates a more uniform population of aggregates.
Electron Microscopy (SEM, TEM) for Nanostructure Visualization
While DLS provides information on the size of aggregates in suspension, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the actual morphology and structure of these aggregates in the solid state.
After inducing aggregation in a solvent mixture, samples can be prepared for microscopy by drop-casting the suspension onto a suitable substrate (e.g., a silicon wafer for SEM or a carbon-coated grid for TEM) and allowing the solvent to evaporate.
TEM images often reveal that this compound forms roughly spherical nanoparticles or amorphous aggregates. These images provide direct visual confirmation of the formation of nano-aggregates, which is inferred from DLS and spectroscopic data. The sizes observed in TEM images generally correlate well with the hydrodynamic diameters measured by DLS.
SEM, on the other hand, provides information on the surface topography of the aggregated structures. It can be used to study larger-scale assemblies or films of the material, revealing details about the surface morphology and the packing of the nanoparticles. These visualization techniques are critical for understanding the relationship between the nanostructure of the aggregates and their collective photophysical properties.
Spectroscopic Probes for Aggregation Behavior
Luminescence Behavior in Diverse Solvent Mixtures and Aggregated Phases
The most prominent feature of this compound is its aggregation-induced emission (AIE). This behavior is typically studied using photoluminescence (PL) spectroscopy in various solvent mixtures.
In a pure, good solvent like THF, the molecule is freely dissolved, and the phenyl rings can undergo low-frequency rotational motions. These intramolecular rotations provide a non-radiative pathway for the decay of the excited state, leading to very weak or no fluorescence.
Upon the gradual addition of a poor solvent, such as water, the solubility of the molecule decreases, forcing the molecules to aggregate. Within these aggregates, the physical confinement and intermolecular interactions restrict the intramolecular rotation of the phenyl rings. This blockage of the non-radiative decay channel activates the radiative pathway, resulting in a significant enhancement of the fluorescence intensity.
The PL spectra are typically recorded at increasing fractions of the poor solvent. A plot of the PL intensity versus the solvent composition shows a dramatic increase in emission, often by several orders of magnitude, once a critical solvent fraction is reached, which corresponds to the onset of aggregation. The emission wavelength may also exhibit a shift (solvatochromism) depending on the polarity of the environment and the nature of the molecular packing in the aggregates. In the solid powder form, where intramolecular rotations are maximally restricted, the compound exhibits its strongest emission.
Table 3: Representative Photoluminescence (PL) Data in THF/Water Mixtures
| Water Fraction (%) | PL Intensity (Arbitrary Units) | Emission Maximum (λₑₘ, nm) |
| 0 | 1 | ~450 |
| 20 | 5 | ~455 |
| 40 | 50 | ~465 |
| 60 | 200 | ~475 |
| 80 | 800 | ~480 |
| 90 | 1200 | ~482 |
Note: These values are representative and intended to illustrate the AIE trend.
This pronounced fluorescence turn-on in response to aggregation makes this compound and related AIEgens highly valuable for applications in sensing, imaging, and materials science.
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the intricate excited-state dynamics of molecules. In the context of this compound and its aggregates, this method provides crucial insights into the pathways of energy dissipation following photoexcitation. The defining characteristic of this and similar tetraphenylethylene (TPE) derivatives is their aggregation-induced emission (AIE) behavior, where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated state. Time-resolved fluorescence studies are instrumental in elucidating the kinetic basis of this phenomenon.
In dilute solutions, TPE and its derivatives typically exhibit very short excited-state lifetimes. This is attributed to the efficient non-radiative decay pathways available to the molecule. Upon excitation, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions. These intramolecular rotations act as a conduit for the rapid dissipation of the absorbed energy as heat, leading to a non-emissive decay to the ground state. Consequently, the fluorescence quantum yield is extremely low in solution.
The scenario changes dramatically upon aggregation. In the aggregated state, whether in poor solvents, solid films, or nanoparticles, the intramolecular rotations of the phenyl rings are physically restricted. This restriction of intramolecular motion (RIM) effectively blocks the primary non-radiative decay channels. As a result, the excited-state energy is redirected towards radiative decay, leading to a significant increase in fluorescence quantum yield and a prolongation of the excited-state lifetime.
For instance, a short-lived component in the decay profile, typically in the picosecond to a few nanoseconds range, can be attributed to molecules in a less restricted or more solvated environment, even within an aggregate. A longer-lived component, often in the range of several nanoseconds, is characteristic of molecules in a highly rigidified environment where non-radiative pathways are significantly suppressed. The relative amplitudes of these components can provide information about the heterogeneity of the aggregated state.
The table below presents representative time-resolved fluorescence data for a generic amino-functionalized TPE derivative in different states, illustrating the typical changes observed in excited-state lifetimes and their relative contributions. It is important to note that these are illustrative values based on published data for analogous compounds and are intended to demonstrate the general principles of the excited-state dynamics of AIEgens like this compound.
| State | Lifetime Component 1 (τ₁) | Relative Amplitude (A₁) | Lifetime Component 2 (τ₂) | Relative Amplitude (A₂) | Average Lifetime (⟨τ⟩) |
|---|---|---|---|---|---|
| Dilute Solution (e.g., THF) | ~0.1 - 0.5 ns | >95% | - | - | <0.5 ns |
| Aggregates (e.g., THF/Water mixture) | ~1 - 2 ns | ~30 - 50% | ~3 - 5 ns | ~50 - 70% | ~2.5 - 4.0 ns |
| Solid Film | ~1.5 - 2.5 ns | ~20 - 40% | ~4 - 6 ns | ~60 - 80% | ~3.5 - 5.0 ns |
The excited-state dynamics can also be influenced by factors such as the polarity of the surrounding medium. For amino-functionalized TPE derivatives, the possibility of twisted intramolecular charge transfer (TICT) states can introduce additional complexity. In polar environments, photoexcitation can lead to the formation of a charge-separated TICT state, which is often non-emissive or weakly emissive and can provide an alternative non-radiative decay pathway. The extent to which TICT competes with the radiative decay from the locally excited state in the aggregated form of this compound would depend on the specific microenvironment within the aggregate. Time-resolved emission spectroscopy, by monitoring the spectral evolution over time, can help to identify the presence and kinetics of such charge transfer states.
Theoretical and Computational Investigations of 4 1,2,2 Triphenylvinyl Phenyl Methanamine
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a standard tool for investigating the ground-state electronic structure and properties of organic molecules. For a molecule like (4-(1,2,2-Triphenylvinyl)phenyl)methanamine, DFT calculations can provide valuable insights into its geometry, electronic distribution, and molecular orbital energies.
Typically, geometry optimization is the first step in any DFT study. For this molecule, a propeller-like conformation of the tetraphenylethylene (B103901) core is expected, where the phenyl rings are twisted out of the plane of the central ethylene (B1197577) bond due to steric hindrance. This twisting is a key factor in the AIE phenomenon. The aminomethyl-substituted phenyl ring will also have a certain dihedral angle with respect to the vinyl group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions of the molecule. In tetraphenylethylene derivatives, the HOMO is typically localized on the electron-rich triphenylvinyl moiety, while the LUMO is distributed over the entire tetraphenylethylene core. The introduction of the aminomethyl group, a potential electron-donating group, could influence the energy and localization of the HOMO.
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value/Characteristic |
|---|---|
| Optimized Geometry | Propeller-like conformation of the tetraphenylethylene core |
| HOMO Localization | Primarily on the triphenylvinyl moiety |
| LUMO Localization | Distributed over the tetraphenylethylene core |
These calculations can be further utilized to predict other electronic properties such as the dipole moment, polarizability, and electrostatic potential map, which are important for understanding intermolecular interactions and the molecule's behavior in different environments.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and predicting their absorption and emission spectra. rsc.orgscirp.org For this compound, TD-DFT calculations are essential for understanding its photophysical behavior, including its AIE characteristics.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For tetraphenylethylene derivatives, the lowest energy transition is typically a π-π* transition localized on the tetraphenylethylene core.
The excited-state potential energy surface can also be explored using TD-DFT to understand the relaxation pathways of the excited molecule. This is particularly important for AIE-active molecules, where the competition between radiative (fluorescence) and non-radiative decay channels is highly dependent on the molecular environment. In the isolated state (in dilute solution), the molecule can undergo low-frequency rotational motions of the phenyl rings in the excited state, which provides an efficient non-radiative decay pathway, leading to weak or no emission.
Table 2: Predicted Excited State Properties from TD-DFT Calculations
| Property | Predicted Characteristic |
|---|---|
| Lowest Energy Transition | π-π* transition on the tetraphenylethylene core |
| Absorption Spectrum | Strong absorption in the UV region |
Conformational Dynamics and Potential Energy Surfaces
The conformational flexibility of this compound is dominated by the rotation of the phenyl rings in the triphenylvinyl group and the rotation of the phenylmethanamine moiety. These rotational motions play a critical role in the non-radiative decay of the excited state.
The potential energy surface (PES) for the rotation of the phenyl rings can be calculated using DFT. These calculations typically reveal relatively low rotational barriers in the ground state, allowing for facile rotation at room temperature. In the excited state, the PES can be significantly different. For AIE-active molecules, it is often found that the excited state has a barrierless relaxation pathway along the rotational coordinates of the phenyl rings, leading to a twisted conical intersection with the ground state and efficient non-radiative decay.
The rotation of the phenylmethanamine moiety will also have its own rotational barrier. However, the most significant contribution to the non-radiative decay in AIE-active tetraphenylethylene derivatives comes from the concerted rotation of the multiple phenyl rings of the core.
The AIE phenomenon is a direct consequence of the influence of molecular conformation on the non-radiative decay pathways. researchgate.net In dilute solutions, where the molecules are isolated, the free rotation of the phenyl rings provides a highly efficient non-radiative decay channel, quenching the fluorescence. This process is often referred to as "rotation-induced quenching".
In the aggregated state or in a rigid matrix, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway. As a result, the excited state energy is dissipated through the radiative channel, leading to strong fluorescence.
Computational studies can model this effect by calculating the excited-state PES as a function of the phenyl ring twist angles. These calculations can demonstrate that as the twist angles are constrained (simulating the aggregated state), the energy barrier for non-radiative decay increases, making fluorescence the dominant de-excitation pathway.
Simulation of Aggregation Phenomena
While fully atomistic simulations of the aggregation process of this compound are computationally demanding, simpler models and molecular dynamics (MD) simulations can provide insights into the aggregation behavior.
MD simulations can be used to study the initial stages of aggregation and the preferred packing modes of the molecules. These simulations can reveal how intermolecular interactions, such as π-π stacking and van der Waals forces, drive the aggregation process. The presence of the aminomethyl group could introduce hydrogen bonding interactions, which would further influence the packing and the resulting morphology of the aggregates.
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the photophysical properties of the molecule within an aggregate. In this approach, a single molecule (or a few molecules) is treated with a quantum mechanical method (like TD-DFT), while the surrounding molecules in the aggregate are treated with a classical force field. This allows for the investigation of how the local environment within the aggregate affects the electronic structure and excited-state dynamics of the individual molecules, providing a more realistic model for the AIE phenomenon.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex intermolecular interactions governing the behavior of this compound at an atomistic level. escholarship.org These simulations model the motion of atoms and molecules over time by numerically solving Newton's equations of motion, providing insights into both the structural and dynamic properties of the system. nih.gov For a molecule like this compound, which possesses a bulky, hydrophobic tetraphenylethylene (TPE) core and a polar aminomethyl group, MD simulations are crucial for understanding the forces that drive aggregation and dictate material properties.
The primary interactions investigated through MD simulations include hydrogen bonding, van der Waals forces, and electrostatic interactions. The terminal aminomethyl group (-CH₂NH₂) is a key feature, capable of acting as a hydrogen bond donor. MD simulations can track the formation, lifetime, and geometry of hydrogen bonds between aminomethyl groups on adjacent molecules or between the aminomethyl group and solvent molecules (e.g., water). These interactions are critical in the initial stages of self-assembly and in stabilizing the final aggregated structures. rsc.org
Table 1: Key Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Molecular Groups Involved | Significance in Aggregation | Typical Information from MD |
| Hydrogen Bonding | Aminomethyl (-CH₂NH₂) groups | Directional; promotes initial molecular recognition and stabilizes aggregates. | Bond lifetimes, coordination numbers, bond angle distributions. |
| π-π Stacking | Phenyl rings of the TPE core | Contributes to cohesive energy in the aggregated state; influences electronic coupling. | Inter-planar distances and angles, stacking geometries (e.g., parallel-displaced). |
| CH/π Interactions | Phenyl C-H bonds and adjacent phenyl rings | Important for molecular packing and arranging molecules in a face-to-face manner. nih.govresearchgate.net | Identification of specific C-H···π contacts, interaction energies. |
| Van der Waals Forces | Entire molecular structure | Non-specific attractive forces that contribute to overall cohesion and packing density. | Lennard-Jones potential energies, radial distribution functions. |
| Solvophobic Effects | Hydrophobic TPE core and polar solvent | Drives the aggregation of nonpolar TPE units to minimize contact with polar solvents. | Solvent accessible surface area (SASA) changes, free energy of solvation. |
Computational Modeling of Packing and Self-Assembly
Computational modeling provides critical insights into the thermodynamic and kinetic processes of molecular packing and self-assembly for TPE derivatives like this compound. nih.govnih.govresearchgate.net These models go beyond individual intermolecular interactions to predict the large-scale structures that form when many molecules aggregate. Techniques such as coarse-grained simulations, Monte Carlo methods, and quantum mechanical (QM) calculations are employed to explore the potential energy landscape and identify the most stable packing arrangements. nih.gov
For TPE derivatives, a key finding from computational studies is the prevalence of disordered or amorphous packing in the aggregated state. nih.gov The non-planar, propeller-like shape of the TPE core sterically hinders the formation of highly ordered crystalline lattices and prevents strong π-π stacking that typically leads to fluorescence quenching. nih.gov Simulations can predict crystallographic parameters and compare them with experimental data from techniques like X-ray diffraction (XRD) to validate the predicted packing models. nih.gov
The self-assembly process is often driven by a combination of solvophobic forces and specific interactions like hydrogen bonding and CH/π interactions. rsc.orgnih.gov Computational models can simulate this process, for example, by placing molecules in a simulated solvent box and observing their spontaneous aggregation. These simulations reveal that molecules may form face-to-face arrangements stabilized by multiple CH/π interactions, which is a key motif for the self-assembly of TPE-based luminogens. nih.gov The presence of the aminomethyl group in this compound can introduce additional directional control via hydrogen bonding, potentially leading to the formation of more defined nanostructures like fibers or vesicles, a phenomenon observed in other amino-acid functionalized TPEs. rsc.org
Table 2: Computational Methods for Modeling Packing and Self-Assembly
| Method | Level of Theory | Key Outputs | Application to this compound |
| Quantum Mechanics (QM) | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | Optimized molecular geometries, interaction energies, electronic properties. | Calculating accurate dimer interaction energies to parameterize force fields. |
| All-Atom Molecular Dynamics (MD) | Classical Force Fields (e.g., CHARMM, AMBER) | Aggregation dynamics, equilibrium structures, radial distribution functions. | Simulating the spontaneous aggregation process in a solvent to observe packing motifs. |
| Coarse-Graining (CG) | Simplified molecular representation | Large-scale morphology, thermodynamics of assembly over long timescales. | Modeling the formation of large aggregates or nanoparticles. |
| Monte Carlo (MC) | Statistical mechanics | Low-energy packing configurations, phase behavior. | Predicting stable crystal structures or amorphous packing arrangements. |
Prediction of Spectroscopic Signatures and Photophysical Mechanisms
Computational chemistry plays an indispensable role in predicting and interpreting the spectroscopic properties of complex molecules like this compound. chemrxiv.orgresearchgate.net By modeling the electronic structure and excited-state dynamics, these theoretical investigations provide a framework for understanding the fundamental photophysical mechanisms that govern light absorption and emission. researchgate.netnih.gov
Relationship Between Electronic Structure and Luminescence Efficiency
The luminescence efficiency of a molecule is intrinsically linked to its electronic structure. For this compound, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The HOMO-LUMO energy gap corresponds to the lowest electronic transition and is a primary determinant of the molecule's absorption and emission wavelengths.
In this molecule, the TPE framework generally constitutes the primary chromophore. The HOMO is typically distributed across the electron-rich triphenylvinyl moieties, while the LUMO is centered on the central ethylene core and adjacent phenyl rings. The introduction of the aminomethyl group on one of the phenyl rings can act as a weak electron-donating group, which may raise the energy of the HOMO, potentially leading to a red-shift in the absorption and emission spectra compared to unsubstituted TPE. chemrxiv.orgresearchgate.net
Luminescence quantum yield (ΦF), a measure of emission efficiency, is determined by the competition between radiative (kr) and non-radiative (knr) decay rates from the excited state. Computational models can estimate these rates. A high kr is associated with a large transition dipole moment for the S₁ → S₀ transition. Non-radiative decay pathways, often involving molecular motions and transitions to dark states, are the primary cause of low quantum yields in dilute solutions. mdpi.com Theoretical calculations can identify these quenching pathways, such as conical intersections, which are points on the potential energy surface where different electronic states become degenerate, facilitating rapid, non-radiative decay back to the ground state. rsc.org
Table 3: Predicted Electronic and Photophysical Properties
| Property | Computational Method | Predicted Trend for this compound |
| Absorption Maximum (λabs) | TD-DFT | Governed by the π-π* transition of the TPE core; slight red-shift due to the aminomethyl group. |
| Emission Maximum (λem) | TD-DFT (excited state geometry optimization) | Stokes shift is expected; emission occurs from a relaxed excited state geometry. |
| HOMO-LUMO Gap | DFT | Determines the energy of the lowest excited state; influences emission color. |
| Quantum Yield (ΦF) in Solution | - | Predicted to be very low (<1%) due to efficient non-radiative decay via intramolecular rotation. acs.org |
| Quantum Yield (ΦF) in Aggregate | - | Predicted to be high due to the AIE effect, blocking non-radiative decay channels. acs.org |
Modeling of Aggregation-Induced Emission (AIE) Mechanism (e.g., RIM, TICT)
The hallmark of TPE and its derivatives is the phenomenon of Aggregation-Induced Emission (AIE), where the molecule is non-emissive in dilute solution but becomes highly fluorescent upon aggregation. researchgate.netnih.gov Computational models have been instrumental in elucidating the mechanisms behind AIE, with the Restriction of Intramolecular Motion (RIM) being the most widely accepted explanation. nih.govrsc.orgresearchgate.netnih.gov
Restriction of Intramolecular Motion (RIM): In dilute solutions, the multiple phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions. researchgate.netnih.govnih.gov Upon photoexcitation, these motions provide efficient non-radiative decay channels, allowing the excited-state energy to be dissipated as heat. mdpi.comrsc.org Computational modeling, including potential energy surface scans and excited-state molecular dynamics, demonstrates that these rotations lead the molecule towards conical intersections, which funnel the population back to the ground state without emitting a photon. rsc.org In the aggregated state, physical constraint from neighboring molecules hinders these intramolecular rotations. rsc.orgnih.gov This "locking" of the phenyl rings blocks the non-radiative decay pathways. rsc.org With the primary quenching mechanism suppressed, the excited-state energy is released radiatively as fluorescence, leading to a dramatic increase in the emission quantum yield. researchgate.netnih.gov
Twisted Intramolecular Charge Transfer (TICT): For TPE derivatives substituted with donor and acceptor groups, a Twisted Intramolecular Charge Transfer (TICT) state can sometimes contribute to or compete with the AIE mechanism. nih.govrsc.orgsemanticscholar.org In this compound, the aminomethylphenyl group can be considered an electron donor and the triphenylvinyl core an acceptor. Upon excitation, an electron can be transferred from the donor to the acceptor. If the molecule then undergoes twisting around the single bond connecting the donor and acceptor moieties, a highly polar, charge-separated TICT state can form. nih.govsemanticscholar.org This TICT state is often dark or weakly emissive and provides an additional non-radiative decay pathway, especially in polar solvents which stabilize the charge separation. nih.govsemanticscholar.org While RIM is the dominant mechanism for AIE in most TPE systems, the possibility of TICT state formation, particularly for donor-acceptor substituted derivatives, must be considered in computational models as a potential competing deactivation channel. mdpi.com The "amino conjugation effect" has been noted to reduce photoisomerization in similar systems, favoring luminescence over non-radiative decay pathways involving extensive twisting. chemrxiv.orgresearchgate.net
Table 4: Comparison of AIE Mechanisms
| Feature | Restriction of Intramolecular Motion (RIM) | Twisted Intramolecular Charge Transfer (TICT) |
| Core Principle | Physical blocking of molecular motions in the aggregate state. nih.govnih.gov | Formation of a charge-separated state via twisting around a single bond. nih.govsemanticscholar.org |
| Key Molecular Motion | Phenyl ring rotations/vibrations within the TPE core. researchgate.net | Twisting between donor and acceptor groups. semanticscholar.org |
| State in Solution | Non-emissive due to active intramolecular motions leading to non-radiative decay. mdpi.com | Can be non-emissive or show dual fluorescence (LE and TICT bands), highly solvent-polarity dependent. nih.gov |
| State in Aggregate | Highly emissive as motions are restricted, opening the radiative channel. nih.gov | Emission can be complex; aggregation may inhibit the twisting required for TICT formation, thus enhancing emission. |
| Relevance to Compound | Primary and universally accepted mechanism for AIE in TPE systems. nih.govrsc.org | A potential, competing deactivation pathway due to the donor-acceptor nature of the molecule. chemrxiv.orgresearchgate.netmdpi.com |
Derivatization and Functionalization of 4 1,2,2 Triphenylvinyl Phenyl Methanamine
Reactions at the Primary Amine Group
The primary aminomethyl group (-CH₂NH₂) serves as a crucial handle for introducing a wide array of functional moieties through conventional amine chemistry. These modifications are pivotal for tuning the molecule's solubility, electronic properties, and self-assembly behavior.
The formation of an amide bond is one of the most robust and widely employed reactions for modifying primary amines. The reaction of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine with carboxylic acids or their activated derivatives yields stable amide products. This coupling is typically facilitated by activating the carboxylic acid with a coupling reagent to prevent the non-productive acid-base reaction.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. luxembourg-bio.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like HATU are also highly effective. luxembourg-bio.com These methods enable the formation of amides under mild conditions, preserving the integrity of the TPE scaffold. The resulting TPE-amides exhibit altered photophysical properties and have been explored in the development of new functional materials. nih.govresearchgate.net
Table 1: Representative Amidation Reactions
| Carboxylic Acid Partner | Coupling Agent/Conditions | Product |
| Benzoic Acid | DCC, HOBt, DCM, rt | N-((4-(1,2,2-triphenylvinyl)phenyl)methyl)benzamide |
| Acetic Anhydride | Pyridine, 0 °C to rt | N-((4-(1,2,2-triphenylvinyl)phenyl)methyl)acetamide |
| Stearic Acid | HATU, DIPEA, DMF, rt | N-((4-(1,2,2-triphenylvinyl)phenyl)methyl)octadecanamide |
| Boc-Glycine | EDC, HOBt, DMF, rt | tert-butyl (2-oxo-2-(((4-(1,2,2-triphenylvinyl)phenyl)methyl)amino)ethyl)carbamate |
The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, or imines. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, followed by the elimination of water. nih.gov To drive the reaction to completion, water is often removed using a Dean-Stark apparatus or a dehydrating agent. nih.gov
The formation of the C=N double bond extends the conjugation of the TPE system, which can significantly impact its photophysical properties, leading to new fluorescent sensors and molecular switches. The reaction is reversible and sensitive to pH, a property that has been exploited in the design of chemical sensors. masterorganicchemistry.com The introduction of different aromatic aldehydes allows for the fine-tuning of the electronic and steric characteristics of the final molecule. oncologyradiotherapy.comresearchgate.net
Table 2: Examples of Schiff Base Formation
| Carbonyl Partner | Catalyst/Solvent | Product (Imine) |
| Benzaldehyde | Acetic Acid (cat.), Toluene, reflux | (E)-N-(benzylidene)-1-(4-(1,2,2-triphenylvinyl)phenyl)methanamine |
| Salicylaldehyde | Ethanol, reflux | 2-(((E)-((4-(1,2,2-triphenylvinyl)phenyl)methyl)imino)methyl)phenol |
| 4-Nitrobenzaldehyde | Acetic Acid (cat.), Ethanol, reflux | (E)-N-(4-nitrobenzylidene)-1-(4-(1,2,2-triphenylvinyl)phenyl)methanamine |
| Cyclohexanone | p-TsOH, Toluene, reflux | N-((4-(1,2,2-triphenylvinyl)phenyl)methyl)cyclohexan-1-imine |
Beyond imine formation, the nucleophilic amine can participate in other addition and condensation reactions. A notable example is the aza-Michael addition (or conjugate addition), where the amine adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction forms a new carbon-nitrogen bond at the β-position of the Michael acceptor. masterorganicchemistry.com
The aza-Michael reaction is a highly efficient C-N bond-forming strategy that proceeds under mild, often catalyst-free, conditions. mdpi.com This method has been successfully used to graft TPE moieties onto polymer backbones. For instance, TPE-functionalized polydimethylsiloxane (B3030410) has been synthesized by attaching a TPE derivative to the polymer via an aza-Michael addition, creating novel AIE-active materials. mdpi.com This approach highlights the utility of the amine group for creating complex macromolecular structures.
Table 3: Nucleophilic Addition Reactions
| Michael Acceptor | Conditions | Product Type |
| Acrylonitrile | Neat or Solvent, rt | β-aminonitrile |
| Methyl Acrylate | Methanol, rt | β-amino ester |
| N-Phenylmaleimide | THF, rt | Substituted succinimide |
| Diethyl Maleate | Neat, rt | Substituted aspartate |
Modifications of the Aromatic and Vinyl Moieties
Functionalization is not limited to the amine group; the aromatic rings of the TPE scaffold can also be modified to introduce new functionalities and extend the π-conjugated system. These modifications typically involve electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on a suitable precursor.
The phenyl rings of the tetraphenylethylene (B103901) core are susceptible to electrophilic aromatic substitution (EAS), allowing for the direct introduction of various functional groups. Halogenation is a common and useful transformation. For example, the TPE core can be brominated using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent. acs.orgnih.gov
The reaction typically yields poly-brominated products, with substitution occurring preferentially at the para-positions of the phenyl rings due to steric accessibility and electronic activation. nih.gov In the case of this compound, the existing substituents would direct incoming electrophiles. The triphenylvinyl group is generally considered weakly deactivating but ortho, para-directing, while the aminomethyl group is a strongly activating, ortho, para-directing group. Therefore, substitution would be expected on the phenyl ring bearing the aminomethyl group at the positions ortho to it, and on the other phenyl rings at their para-positions. These halogenated TPE derivatives are valuable intermediates for further functionalization via cross-coupling reactions.
Table 4: Representative Electrophilic Aromatic Substitution on a TPE Core
| Reagent | Conditions | Functional Group Introduced | Typical Position |
| Br₂ | Glacial Acetic Acid, CH₂Cl₂, 50 °C nih.gov | Bromo (-Br) | para |
| N-Bromosuccinimide (NBS) | DMF, -10 °C acs.org | Bromo (-Br) | para |
| HNO₃ / H₂SO₄ | 0 °C | Nitro (-NO₂) | para |
| Fuming H₂SO₄ | rt | Sulfonic Acid (-SO₃H) | para |
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the TPE scaffold, typically starting from a halogenated TPE derivative such as tetrakis(4-bromophenyl)ethylene. acs.orgnih.gov These reactions enable the formation of new carbon-carbon bonds, extending the π-conjugation and creating complex molecular architectures.
The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction has been used to attach various aryl and heteroaryl groups to the TPE core. acs.orgmdpi.com
The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties, which can serve as rigid linkers to construct larger conjugated systems or as functional groups for further "click" chemistry modifications. nih.gov By employing these cross-coupling strategies on a bromo-TPE precursor, which can then be converted to the final amine, a diverse library of functionalized TPE-methanamine derivatives can be accessed.
Table 5: Examples of Palladium-Catalyzed Cross-Coupling on Bromo-TPE Precursors
| Reaction Type | Coupling Partner | Catalyst/Base/Solvent | Product Moiety |
| Suzuki acs.org | (4-Vinylphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Styryl |
| Suzuki nih.gov | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | Thienyl |
| Sonogashira nih.gov | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | Phenylethynyl |
| Sonogashira wikipedia.org | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Diisopropylamine, Toluene | Trimethylsilylethynyl |
Synthesis of Polymeric and Macromolecular Architectures
The unique photophysical properties of the tetraphenylethene (TPE) core, specifically its aggregation-induced emission (AIE) characteristics, make this compound a valuable building block for the construction of advanced polymeric and macromolecular materials. The primary amine group serves as a versatile reactive site, enabling its incorporation into various complex architectures, including polymer backbones, side chains, dendrimers, and star-shaped molecules. These structures harness the AIE properties of the TPE unit for applications in sensing, imaging, and optoelectronics.
Incorporation into Polymer Backbones or Side Chains
The primary amine functionality of this compound allows for its integration into polymer chains through several conventional polymerization techniques. This incorporation can be designed to place the AIE-active TPE moiety within the main chain or as a pendant group, each approach imparting distinct properties to the final material.
Main-Chain Incorporation:
The bifunctional nature of the aminomethyl group (considering the two reactive N-H bonds) allows it to act as a monomer in step-growth polymerizations. For instance, it can undergo polycondensation reactions with complementary difunctional monomers.
Polyamides and Polyimides: Reaction with diacyl chlorides or dianhydrides can lead to the formation of AIE-active polyamides and polyimides, respectively. The rigidity of the TPE unit can enhance the thermal stability of the resulting polymers.
Polyureas and Polyurethanes: Polyaddition with diisocyanates yields polyureas. While less common for a primary amine, it could also be used in combination with diols and diisocyanates to synthesize polyurethanes.
Side-Chain Functionalization:
The TPE moiety can also be tethered as a side chain onto a pre-existing polymer backbone. This is typically achieved by modifying a polymer that contains reactive groups capable of coupling with the amine.
Post-Polymerization Modification: Polymers with acyl chloride, epoxy, or isocyanate side groups can be readily functionalized by reaction with this compound. This method allows for precise control over the degree of AIE-gen incorporation.
Chain-Growth Polymerization of a TPE-Containing Monomer: A more direct approach involves first converting the amine to a polymerizable group (e.g., a methacrylate (B99206) or styrenic derivative) and then copolymerizing it with other vinyl monomers. This provides excellent control over the polymer composition and architecture.
The table below summarizes potential polymerization strategies for incorporating the TPE-methanamine unit.
| Polymerization Method | Co-monomer/Substrate | Resulting Polymer Type | TPE Moiety Position | Potential Properties |
|---|---|---|---|---|
| Polycondensation | Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide | Backbone | High thermal stability, AIE in solid state |
| Polyaddition | Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Polyurea | Backbone | Fluorescent elastomers, responsive materials |
| Post-Polymerization Modification | Poly(methacryloyl chloride) | Poly(methacrylamide) derivative | Side Chain | Tunable AIE, soluble fluorescent polymers |
| Ring-Opening Polymerization (as initiator) | Lactide or Caprolactone | Polyester with TPE end-group | Chain End | Biodegradable fluorescent materials |
Design of Dendrimers and Star-Shaped Molecules with AIE Cores
The distinct structure of this compound makes it an attractive candidate to serve as the central core for the synthesis of more complex, three-dimensional macromolecular architectures like dendrimers and star-shaped polymers. wikipedia.org These architectures provide a high density of functional groups and unique solution properties.
Dendrimer Synthesis:
Dendrimers are perfectly branched, monodisperse macromolecules. academie-sciences.fr Using the TPE-methanamine as a core, dendrimers can be constructed via a divergent synthesis approach. researchgate.net
Initiation: The synthesis begins with the central TPE-methanamine core.
Generation Growth: The primary amine is reacted with a monomer containing one reactive group and two or more protected reactive groups (e.g., a protected amino acid or a Michael acceptor with multiple ester groups).
Deprotection/Activation: The terminal groups of the first "generation" are deprotected or activated.
Repetition: Steps 2 and 3 are repeated to build subsequent generations, leading to a spherical macromolecule with the AIE-active TPE unit at its heart. nih.gov
This places the AIE-gen in a sterically shielded environment, which can influence its photophysical properties, such as quantum yield and sensitivity to the external environment. advancedsciencenews.comrsc.org
Star-Shaped Polymer Synthesis:
Star-shaped polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. wikipedia.org this compound can be utilized as a precursor to a multifunctional initiator in a "core-first" approach. cmu.edu
Initiator Modification: The amine group can be converted into an initiating site for controlled radical polymerization (e.g., ATRP) or ring-opening polymerization. For example, reaction with 2-bromoisobutyryl bromide would transform the amine into an amide-linked ATRP initiator.
"Grafting From" Polymerization: The modified TPE core is then used to initiate the polymerization of monomers (e.g., styrene, acrylates, or lactones), growing multiple polymer arms from the central AIE-active core.
The resulting star polymers would possess a central TPE unit, with the properties of the arms (e.g., solubility, thermal properties) being tunable by the choice of monomer. This architecture is beneficial for creating materials like thermoplastic elastomers or for drug delivery applications where the core can serve as a fluorescent tag. mdpi.com
The following table outlines strategies for designing these complex architectures.
| Macromolecular Architecture | Synthetic Strategy | Role of TPE-methanamine | Key Reaction Steps | Resulting Structure |
|---|---|---|---|---|
| Dendrimer | Divergent Synthesis | Central Core | Repetitive amidation and deprotection cycles | Monodisperse, spherical molecule with an AIE core |
| Star-Shaped Polymer | "Core-First" / "Grafting From" | Initiator Core Precursor | Conversion to multi-functional initiator; Controlled polymerization (e.g., ATRP, ROP) | Multiple polymer arms radiating from a central AIE core |
Advanced Functional Applications of 4 1,2,2 Triphenylvinyl Phenyl Methanamine Derivatives
Chemical Sensing and Molecular Recognition
Chemoresponsive Materials Based on Mechanochromic Luminescence
Derivatives of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine, owing to their TPE core, are prime candidates for the development of chemoresponsive materials exhibiting mechanochromic luminescence. This phenomenon, a change in luminescence color in response to mechanical stimuli, is a key feature of many TPE derivatives rsc.org. The external force disrupts the molecular packing and conformation, leading to a change in the electronic states and, consequently, the emission wavelength rsc.org.
The amine functionality in these derivatives can play a crucial role in modulating the mechanochromic behavior. Hydrogen bonding interactions involving the amine groups can enhance the stability of the initial crystalline state. Upon grinding or shearing, these bonds are disrupted, leading to a less ordered, amorphous state with a different emission color rsc.org. The reversibility of this process, often achieved by solvent fuming or heating, makes these materials suitable for applications such as stress sensors, security inks, and data storage rsc.org.
Research on related TPE derivatives has demonstrated the tunability of mechanochromic properties by altering the substituent groups. For instance, the introduction of different functional groups can influence the initial and final emission wavelengths, the sensitivity to mechanical force, and the reversibility of the color change. While specific data for this compound is not extensively documented in publicly available literature, the general principles observed for other TPE derivatives provide a strong indication of its potential in this area.
Table 1: Examples of Mechanochromic Luminescence in TPE Derivatives
| Derivative | Initial Emission Color | Emission Color after Grinding | Reversibility |
| Tetraphenylethene Hydrazinecarbothioamide | Turquoise Blue | Lemon Yellow | Reversible with DCM fuming |
| Benzothiazole-substituted TPE (meta-isomer) | - | 51 nm spectral shift | - |
| Diethylamino-functionalized TPE | Green | Sky-blue (after exposure to HCl vapor) | Reversible with triethylamine vapor |
Note: This table presents data for related TPE derivatives to illustrate the concept of mechanochromic luminescence, due to the limited specific data for this compound.
Supramolecular Assemblies and Host-Guest Chemistry
The methanamine group in this compound serves as a versatile handle for constructing intricate supramolecular assemblies and engaging in host-guest chemistry.
Fabrication of Supramolecular Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
The primary amine of this compound is a key functional group for the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In the context of MOFs, the amine can be post-synthetically modified to introduce various functionalities or can directly coordinate with metal centers researchgate.net. The rigid and bulky TPE core can act as a strut, leading to porous frameworks with high surface areas and potential applications in gas storage and separation jte.edu.vn.
For COFs, the amine group can readily undergo condensation reactions with aldehydes to form imine linkages, a common and robust method for COF synthesis tcichemicals.com. The resulting TPE-based COFs would benefit from the inherent fluorescence of the TPE unit, making them suitable for applications in sensing and catalysis. The flexible nature of the methanamine linker, compared to a directly attached amine, could introduce unique structural dynamics within the COF framework rsc.org. While the direct use of this compound in COF synthesis is not widely reported, the principles of COF chemistry strongly support its potential as a valuable building block nih.gov.
Design of Artificial Receptors and Molecular Machines
The unique shape and electronic properties of TPE derivatives, including this compound, make them attractive candidates for the design of artificial receptors and molecular machines. The methanamine group can be functionalized to create specific binding sites for guest molecules, forming the basis of artificial receptors nih.gov. The AIE property of the TPE core can be exploited for signaling the binding event, where the fluorescence is "turned on" upon complexation with a guest.
In the realm of molecular machines, the rotational and conformational freedom of the phenyl rings in the TPE stator can be controlled by external stimuli. While the development of molecular machines is a complex field, the stimuli-responsive nature of TPE derivatives provides a foundational principle for their design chemistryviews.org. The amine functionality can be used to anchor the molecule to surfaces or to other molecular components, facilitating the construction of more complex, machine-like architectures.
Bioimaging Probes and Bioprobes (Non-Clinical Focus)
The inherent fluorescence and AIE properties of the TPE core make this compound derivatives highly promising for bioimaging applications. The AIE phenomenon is particularly advantageous for cellular imaging as it leads to low background fluorescence in the unbound state and bright emission upon aggregation or binding to cellular structures nih.gov.
Advanced Fluorescent Labels for Cellular and Subcellular Imaging
The methanamine group can be readily conjugated to biomolecules such as proteins or peptides, allowing for the specific labeling of cellular and subcellular structures nih.govrevvity.com. The resulting bioconjugates would carry the fluorescent TPE tag, enabling visualization through fluorescence microscopy. The non-emissive nature of the monomeric TPE probe in aqueous environments minimizes background noise, leading to high signal-to-noise ratios upon binding to the target nih.gov. The lipophilic nature of the TPE core can also facilitate cell membrane permeability. Different derivatives can be synthesized to target specific organelles within the cell rsc.org.
pH-Responsive and Stimuli-Responsive Bio-Probes
The amine functionality of this compound provides a handle for creating pH-responsive and other stimuli-responsive bioprobes. Protonation of the amine group at acidic pH can alter the electronic properties of the TPE fluorophore, leading to a change in its fluorescence emission nih.gov. This property can be exploited to develop probes that can map pH gradients within cells or respond to changes in the cellular microenvironment nih.govnih.gov.
Furthermore, the TPE core itself can be part of a larger system that responds to other stimuli, such as the presence of specific ions or biomolecules rsc.org. The fluorescence of the TPE unit would act as the reporting signal for the recognition event. The versatility of the methanamine group allows for the incorporation of various recognition elements, enabling the design of a wide range of stimuli-responsive bioprobes.
Table 2: Potential Applications of this compound Derivatives in Bioimaging
| Application | Key Feature | Potential Advantage |
| Cellular Staining | Aggregation-Induced Emission (AIE) | Low background, high signal-to-noise ratio |
| Organelle Targeting | Functionalization of the amine group | Specific localization within the cell |
| pH Sensing | Protonation of the amine group | Ratiometric or "turn-on" fluorescence response to pH changes |
| Biomolecule Detection | Conjugation to recognition elements | Specific and sensitive detection of target molecules |
Catalytic Applications
Use as Ligands in Organometallic Catalysis
There is currently a lack of specific research detailing the use of this compound as a ligand in organometallic catalysis. The amine functionality provides a coordination site for transition metals, and the sterically demanding tetraphenylethylene (B103901) framework could, in theory, influence the selectivity of catalytic reactions. However, no studies have been identified that synthesize, characterize, and evaluate the catalytic performance of organometallic complexes featuring this specific ligand.
Mechanistic Elucidation of Functional Performance
Photophysical Mechanisms in Aggregated States
The remarkable fluorescence of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine in the aggregated state is a result of several interconnected photophysical mechanisms. Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), this TPE derivative exhibits enhanced emission upon aggregation, a phenomenon central to its functionality.
Detailed Analysis of Restriction of Intramolecular Motions (RIM)
The primary mechanism underpinning the AIE phenomenon in this compound is the Restriction of Intramolecular Motions (RIM). In dilute solutions, the phenyl rings attached to the central ethylene (B1197577) core undergo constant rotational and vibrational movements. These dynamic motions provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence.
Upon aggregation, either in the solid state or in poor solvents, the individual molecules are physically constrained. This steric hindrance severely limits the intramolecular rotations of the phenyl groups against the ethylene stator. The restriction of these motions effectively blocks the non-radiative decay channels. rsc.orgnih.gov Consequently, the excited-state energy is predominantly dissipated through radiative pathways, leading to a significant enhancement of fluorescence emission. The general principle of RIM has been extensively studied across various TPE derivatives, and it is the foundational concept for explaining their AIE characteristics. dntb.gov.uaresearchgate.net The efficiency of this process is so pronounced that in some TPE systems, the fluorescence quantum yield in the aggregated state can approach unity. rsc.org
Table 1: Key Molecular Motions in this compound and their State-Dependent Effects
| Molecular Motion | State in Dilute Solution | State in Aggregate | Consequence of Aggregation |
| Phenyl Ring Rotation | Active, High Frequency | Restricted | Blocks non-radiative decay |
| Phenyl Ring Vibration | Active | Restricted | Minimizes energy loss as heat |
| C=C Bond Twisting | Active | Restricted | Stabilizes excited state |
Role of Twisted Intramolecular Charge Transfer (TICT) in Emission Modulation
The presence of the electron-donating methanamine group introduces the possibility of Twisted Intramolecular Charge Transfer (TICT) states influencing the emission properties. In molecules with donor-acceptor structures, photoexcitation can lead to an electron transfer from the donor to the acceptor moiety, often accompanied by a twisting of the molecular geometry. This TICT state is typically non-emissive or emits at a significantly red-shifted wavelength.
Excited-State Intramolecular Proton Transfer (ESIPT) Pathways
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. While the parent TPE structure does not undergo ESIPT, the introduction of the methanamine group (-CH2NH2) provides a potential proton-donating N-H bond.
For ESIPT to occur in this compound, an intramolecular hydrogen bond would need to form in the excited state, facilitating the transfer of a proton. This would lead to the formation of a tautomer with a distinct, large Stokes-shifted emission. Studies on other amino-type hydrogen-bonding systems have shown that the efficiency of ESIPT is highly dependent on the molecular geometry and the acidity/basicity of the involved groups in the excited state. nih.govmdpi.comresearchgate.netbohrium.comacs.org In the context of this specific TPE derivative, the likelihood of an efficient ESIPT pathway contributing significantly to its emission in aggregates would depend on the solid-state packing and the accessibility of a suitable intramolecular proton acceptor. Generally, the rigid environment in the aggregated state might disfavor the conformational changes required for ESIPT.
Intermolecular Interactions and Their Impact on Emission (e.g., Hydrogen Bonding, π-π Stacking)
In the aggregated state, intermolecular interactions play a critical role in dictating the molecular packing and, consequently, the photophysical properties. For this compound, the primary amine group is capable of forming intermolecular hydrogen bonds. These hydrogen bonds can act as "molecular anchors," further rigidifying the structure and enhancing the RIM effect. researchgate.net
Furthermore, the phenyl rings of the TPE core can engage in π-π stacking interactions with neighboring molecules. The specific geometry of this stacking (e.g., face-to-face vs. offset) can significantly influence the electronic coupling between molecules and thus the emission characteristics. rsc.orgias.ac.inmdpi.com In many AIE systems, the propeller-like shape of the TPE core prevents strong π-π stacking that would typically lead to quenching, while still allowing for sufficient intermolecular interactions to restrict motion. The interplay of these non-covalent interactions governs the final solid-state morphology and the ultimate emission efficiency. researchgate.net
Sensing Mechanisms
The unique photophysical properties of this compound in its aggregated state form the basis for its application in chemical sensing, particularly for the detection of ions.
Ion-Induced Aggregation and Coordination-Enhanced Emission
The methanamine group in this compound can act as a binding site for metal ions. In a suitable solvent system where the molecule is initially dissolved and non-emissive, the introduction of specific metal ions can trigger a "turn-on" fluorescence response. This sensing mechanism is often driven by a combination of ion-induced aggregation and coordination-enhanced emission. nih.gov
Upon coordination of a metal ion to the amine groups of multiple TPE-NH2 molecules, large supramolecular assemblies or aggregates can be formed. This process effectively increases the local concentration of the fluorophore and induces the AIE effect through the RIM mechanism, leading to a significant increase in fluorescence intensity. mdpi.com
Furthermore, the coordination of the metal ion to the nitrogen lone pair can alter the electronic properties of the molecule. This coordination can rigidify the molecular structure and may also inhibit the formation of quenching pathways like TICT, a phenomenon known as chelation-enhanced fluorescence (CHEF). The combination of these effects makes this compound a sensitive probe for certain metal ions. nih.gov The selectivity of the sensor is determined by the specific binding affinity of the methanamine group for different ions. This principle has been successfully applied in the development of fluorescent sensors for various analytes, including heparin, by leveraging the electrostatic interactions that drive aggregation. colab.wsresearchgate.net
Table 2: Proposed Mechanism for Ion Sensing by this compound
| Step | Process | Photophysical Consequence |
| 1 | Analyte (Ion) Introduction | Analyte binds to the methanamine group. |
| 2 | Ion-Induced Aggregation | Formation of molecular aggregates. |
| 3 | Coordination-Enhanced Emission | Rigidification of the molecular structure upon ion binding. |
| Overall | Turn-on Fluorescence | Significant increase in emission intensity. |
Turn-On/Turn-Off Sensing Modalities
The sensing capabilities of this compound are predominantly governed by its core tetraphenylethylene (B103901) (TPE) structure, which exhibits a phenomenon known as Aggregation-Induced Emission (AIE). researchgate.netrsc.orgnih.gov Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), AIE-active molecules like TPE derivatives are non-emissive when dissolved as single molecules but become highly fluorescent in an aggregated state. nih.govchinesechemsoc.org This is attributed to the restriction of intramolecular motions (RIM), including rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative decay channels. nih.gov
Turn-On Sensing:
The "turn-on" sensing modality is a direct consequence of the AIE effect. In a solution where this compound is well-dissolved, the free rotation of its phenyl rings allows for non-radiative decay of the excited state, resulting in weak or no fluorescence. nih.gov Upon the introduction of a specific analyte that induces aggregation of the compound, these intramolecular rotations are restricted. This physical constraint forces the excited molecules to release their energy via radiative pathways, leading to a significant enhancement of fluorescence intensity. This mechanism forms the basis for detecting analytes that can induce molecular aggregation.
For instance, the presence of poor solvents can force the molecules to cluster together, activating the AIE "turn-on" fluorescence. This principle can be harnessed to detect changes in solvent polarity or the presence of substances that alter the solubility of the probe.
Turn-Off Sensing:
Conversely, the "turn-off" or fluorescence quenching modality is also a prominent sensing mechanism for this compound and its derivatives. This process typically occurs when the aggregated, highly fluorescent form of the compound interacts with an analyte that disrupts its emission. The quenching can happen through several mechanisms, including:
Photoinduced Electron Transfer (PET): Electron-deficient analytes can interact with the electron-rich excited state of the TPE derivative. nih.gov This interaction can lead to an electron transfer from the fluorophore to the analyte, resulting in a non-emissive charge-separated state and thus quenching the fluorescence. nih.gov Nitroaromatic compounds, which are potent explosives, are often detected through this "turn-off" mechanism due to their electron-deficient nature. nih.govacs.org
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the analyte in the ground state. acs.org The formation of this complex effectively reduces the population of fluorescent molecules available for excitation. This has been observed in the detection of metal ions like Hg²⁺ and Ag⁺ by TPE derivatives. acs.org
The following table summarizes the sensing modalities and the underlying mechanisms for TPE-based sensors.
| Sensing Modality | Mechanism | Analyte Type (Example) | Observed Change |
| Turn-On | Aggregation-Induced Emission (AIE) | Poor Solvents, Aggregating Agents | Fluorescence Increase |
| Turn-Off | Photoinduced Electron Transfer (PET) | Electron-Deficient (Nitroaromatics) | Fluorescence Quenching |
| Turn-Off | Static Quenching (Complex Formation) | Metal Ions (Hg²⁺, Ag⁺) | Fluorescence Quenching |
Mechanistic Insights into Catalytic Activity
Beyond sensing, the tetraphenylethylene framework of this compound endows it with potential for catalytic applications, particularly in photocatalysis. The catalytic activity is intrinsically linked to its photophysical properties, specifically its ability to generate reactive oxygen species (ROS) upon photoirradiation. oaepublish.com
The core mechanism involves the TPE moiety acting as a photosensitizer. oaepublish.com Upon absorption of light, the molecule is promoted to an excited singlet state. Through a process called intersystem crossing (ISC), it can transition to a long-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) or participate in electron transfer processes to produce other ROS like superoxide (B77818) anion radicals (O₂•⁻). oaepublish.com
The AIE characteristic of the TPE unit plays a crucial role in enhancing this photocatalytic activity. In an aggregated state, the restriction of intramolecular motions not only enhances fluorescence but also promotes the intersystem crossing process, leading to more efficient generation of ROS. oaepublish.com This is a significant advantage over traditional photosensitizers that often suffer from quenching in the aggregated state. oaepublish.com
Derivatives of TPE have demonstrated excellent photocatalytic properties in various organic reactions, including:
Photooxidation of phosphines: The generated singlet oxygen can efficiently oxidize phosphines to their corresponding phosphine (B1218219) oxides. oaepublish.com
Cross-Dehydrogenative Coupling (CDC) reactions: TPE-based photocatalysts have been shown to catalyze CDC reactions, for instance, between N-phenyltetrahydroisoquinoline and indole, with high yields. oaepublish.com
The catalytic efficiency can be further tuned by modifying the peripheral groups on the TPE core. The aminomethyl group in this compound can serve as a site for further functionalization or can influence the electronic properties and solubility of the molecule, thereby impacting its catalytic performance.
The table below outlines the mechanistic steps in the catalytic activity of TPE derivatives.
| Step | Description | Key Outcome |
| 1. Photoexcitation | The TPE molecule absorbs light and is promoted to an excited singlet state. | Formation of the excited singlet state. |
| 2. Intersystem Crossing | The excited singlet state transitions to a more stable, long-lived excited triplet state. Aggregation enhances this process. | Efficient generation of the triplet state. |
| 3. Energy/Electron Transfer | The triplet-state TPE interacts with molecular oxygen or other substrates, leading to the formation of reactive oxygen species (ROS). | Production of ¹O₂, O₂•⁻, etc. |
| 4. Catalytic Reaction | The generated ROS react with the substrate molecules to yield the final product. | Oxidation, coupling, or other transformations. |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
Key areas for future investigation include:
Greener Synthetic Methodologies: A shift towards greener chemistry will be crucial. This includes the exploration of solvent-free reactions, the use of recyclable catalysts, and the reduction of energy consumption. Methodologies such as mechanochemistry, which involves reactions in the solid state with minimal solvent, could offer a more sustainable alternative to traditional solution-phase synthesis.
Catalytic C-H Activation: Direct C-H functionalization strategies are emerging as powerful tools in organic synthesis, offering a more direct and atom-economical way to introduce functional groups. Research into the late-stage functionalization of the TPE core or its precursors through C-H activation could significantly streamline the synthesis of novel derivatives.
Click Chemistry Approaches: The use of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can provide highly efficient and selective methods for the synthesis of complex TPE-based architectures. nih.gov These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for sustainable synthesis.
| Synthetic Strategy | Potential Advantages |
| Greener Synthetic Methodologies | Reduced solvent waste, lower energy consumption, use of renewable resources. |
| Catalytic C-H Activation | Increased atom economy, fewer synthetic steps, direct functionalization. |
| Click Chemistry | High yields, mild reaction conditions, high functional group tolerance, modularity. |
Design of Advanced Derivatives with Tunable Optoelectronic Properties
The inherent versatility of the TPE scaffold allows for the design and synthesis of a vast array of derivatives with finely tuned optoelectronic properties. Future research will focus on creating advanced derivatives of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine with tailored emission colors, quantum yields, and responses to external stimuli.
Key strategies for designing advanced derivatives include:
Donor-Acceptor (D-A) Architectures: The introduction of electron-donating and electron-accepting groups to the TPE core can lead to compounds with strong intramolecular charge transfer (ICT) character. nih.gov This can result in red-shifted emission, making them suitable for applications in bio-imaging and organic light-emitting diodes (OLEDs). researchgate.netproquest.com
Halogenation: The introduction of halogen atoms can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence or thermally activated delayed fluorescence (TADF). Halogen bonding can also be utilized to control the solid-state packing and, consequently, the emission properties.
Supramolecular Self-Assembly: The amine group in this compound provides a handle for introducing recognition motifs that can drive supramolecular self-assembly. By designing derivatives that can form well-defined nanostructures, it is possible to control the AIE process and create materials with novel optical and electronic properties.
Exploration of New Application Domains for Aggregation-Induced Phenomena
The unique "turn-on" fluorescence characteristic of AIEgens like this compound opens up a plethora of application possibilities beyond traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ). nih.govmdpi.com
Future application domains to be explored include:
Chemical Sensing: AIE-based sensors have shown great promise for the detection of various analytes, including explosives, ions, and biomolecules. acs.orgnih.govnih.govresearchgate.netrsc.org The amine functionality of the target compound can be modified to create specific binding sites for target analytes, leading to highly selective and sensitive "turn-on" fluorescent sensors.
Biological Imaging: The high signal-to-noise ratio and photostability of AIEgens make them ideal for in vitro and in vivo imaging. rsc.org Derivatives of this compound can be designed to target specific organelles or cellular components, enabling the visualization of biological processes with high clarity.
Organic Light-Emitting Diodes (OLEDs): AIE materials are promising candidates for the emissive layer in OLEDs, as they can exhibit high solid-state quantum yields. proquest.comsigmaaldrich.comkorea.ac.kracs.org Research into the design of derivatives with emission colors spanning the entire visible spectrum will be crucial for the development of next-generation displays and lighting.
Integration of this compound into Multi-Stimuli Responsive Systems
The development of "smart" materials that can respond to multiple external stimuli is a rapidly growing area of research. The TPE core is known to be responsive to various stimuli, and future work will focus on integrating this compound into such systems.
Potential multi-stimuli responsive systems include:
pH-Responsive Probes: The amine group in the molecule can be protonated or deprotonated in response to changes in pH, which can alter its aggregation behavior and fluorescence output. rsc.orgnih.govrsc.orgresearchgate.netnih.govnih.gov This makes it a promising building block for the development of pH sensors for biological and environmental applications.
Mechanochromic Materials: Many TPE derivatives exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stimuli such as grinding or shearing. nih.govrsc.orgbohrium.comresearchgate.netnih.gov This property can be exploited for applications in pressure sensing, security inks, and data storage.
Photo-responsive Systems: The TPE core can undergo photochemical reactions, such as photocyclization, which can be used to create photo-switchable materials. bohrium.com By combining the AIE properties with photochromism, it is possible to develop materials whose fluorescence can be turned on and off with light.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
A fundamental understanding of the AIE mechanism is crucial for the rational design of new and improved materials. Future research will employ a combination of advanced spectroscopic techniques and computational modeling to gain deeper insights into the photophysical processes of this compound.
Key approaches for mechanistic studies include:
Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide valuable information about the excited-state dynamics of the molecule in both solution and the aggregated state. This can help to elucidate the non-radiative decay pathways that are suppressed upon aggregation.
Single-Molecule Spectroscopy: Studying the fluorescence of individual molecules can provide a wealth of information that is often obscured in ensemble measurements. Single-molecule spectroscopy can be used to probe the heterogeneity of aggregated structures and to directly observe the "turn-on" of fluorescence as aggregation occurs.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure and photophysical properties of the molecule and its derivatives. rsc.orgnih.gov Molecular dynamics (MD) simulations can provide insights into the aggregation process itself and how the restriction of intramolecular motions leads to the AIE phenomenon. acs.orgmdpi.com These computational approaches can guide the design of new molecules with desired properties and help to interpret experimental results. acs.orgresearchgate.netnih.gov
| Approach | Key Insights |
| Time-Resolved Spectroscopy | Excited-state lifetimes, non-radiative decay rates, dynamics of aggregation. |
| Single-Molecule Spectroscopy | Heterogeneity in aggregated states, direct observation of fluorescence "turn-on". |
| Computational Modeling | Electronic structure, prediction of photophysical properties, mechanism of aggregation. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-(1,2,2-Triphenylvinyl)phenyl)methanamine, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The compound is typically synthesized via McMurry cross-coupling between 4-aminobenzophenone and benzophenone derivatives. Optimizing stoichiometry (1:1 molar ratio) and using low-temperature conditions (-78°C) reduces undesired homo-coupling byproducts. Titanium tetrachloride (TiCl₄) and zinc (Zn) are common reductants, with tetrahydrofuran (THF) as the solvent. Post-reaction quenching with ammonium chloride and purification via silica gel chromatography (hexane/ethyl acetate gradient) improves yield .
Q. What chromatographic techniques are recommended for purifying this compound, and how do solvent systems influence separation efficiency?
- Methodological Answer : Use flash column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate (8:2 to 6:4) gradient. Polar solvents like ethyl acetate enhance separation of amine-containing products from nonpolar byproducts. For challenging separations, preparative HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) resolves structurally similar impurities. Monitor fractions by TLC (Rf ~0.3 in hexane/ethyl acetate 7:3) .
Q. Which spectroscopic methods are essential for structural confirmation, and what characteristic signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.4 ppm. The benzylic -CH₂NH₂ group shows a triplet near δ 3.4 ppm (J = 6 Hz) and a broad singlet for -NH₂ at δ 1.5–2.0 ppm.
- ESI-MS : Expect [M+H]⁺ at m/z 432.2 (C₃₁H₂₅N⁺).
- FT-IR : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and C=C (tetraphenylethylene core, ~1600 cm⁻¹) confirm functionality .
Advanced Research Questions
Q. How does the tetraphenylethylene (TPE) core influence aggregation-induced emission (AIE), and what experimental approaches quantify this phenomenon?
- Methodological Answer : The TPE core exhibits restriction of intramolecular motion (RIM) in aggregated states, enhancing fluorescence. To characterize AIE:
- Prepare solutions in THF (10 μM) and induce aggregation via water addition (≥90% H₂O).
- Measure fluorescence intensity (λₑₓ = 360 nm, λₑₘ = 460–520 nm) using a spectrofluorometer.
- Calculate fluorescence quantum yield (Φ) using quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a reference. AIE-active compounds show Φ increases from <5% (solution) to >30% (aggregate) .
Q. What strategies mitigate fluorescence quenching when conjugating this compound to biomolecules?
- Methodological Answer : Use spacer molecules (e.g., polyethylene glycol, PEG) between the TPE core and biomolecule to reduce electron transfer quenching. For example:
- Synthesize a carboxylate derivative via reaction with succinic anhydride.
- Activate with EDC/NHS for conjugation to antibodies or peptides.
- Validate retention of AIE via confocal microscopy in live cells (e.g., HeLa cells incubated with 10 μM probe for 2 h) .
Q. How can researchers reconcile conflicting reports on cellular localization patterns in bioimaging studies?
- Methodological Answer : Discrepancies arise from aggregation-dependent staining. Standardize protocols:
- Pre-treat cells with serum-free media (1 h) to reduce protein interference.
- Use super-resolution microscopy (STED/PALM) to distinguish membrane vs. organelle localization.
- Validate with co-staining markers (e.g., LysoTracker for lysosomes) and quantify colocalization coefficients (Pearson’s r > 0.7 indicates specificity) .
Q. What computational methods predict excited-state behavior and RIM mechanisms in this compound?
- Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations (B3LYP/6-31G* level) to model:
- Intramolecular rotation barriers of phenyl rings in singlet vs. triplet states.
- Non-radiative decay pathways using potential energy surface (PES) scans.
- Compare computed emission spectra (Gaussian broadening) with experimental data to validate RIM .
Data Contradiction Analysis
Q. How should researchers address variability in reported fluorescence quantum yields (Φ) across studies?
- Resolution Strategy :
- Standardize measurement conditions (solvent purity, degassing to remove O₂, instrument calibration).
- Use integrating sphere setups for absolute Φ determination, avoiding reference dye dependencies.
- Report excitation wavelengths and aggregation states (e.g., nanoparticle size via DLS) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
